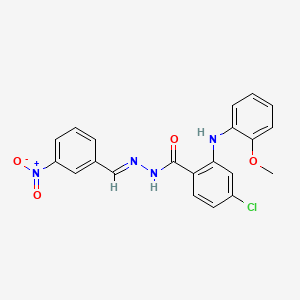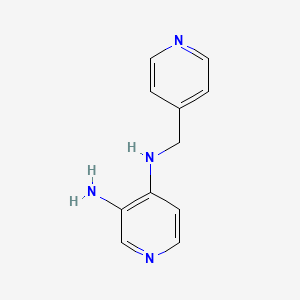
Pyridine, 3-amino-4-((4-pyridylmethyl)amino)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 3-amino-4-((4-pyridylmethyl)amino)-, dihydrochloride is a chemical compound that belongs to the class of aminopyridines. It is characterized by the presence of an amino group at the 3-position and a pyridylmethylamino group at the 4-position of the pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-amino-4-((4-pyridylmethyl)amino)-, dihydrochloride typically involves the reaction of 3-amino-4-chloropyridine with 4-pyridylmethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. The resulting product is then purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 3-amino-4-((4-pyridylmethyl)amino)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives of the compound.
Aplicaciones Científicas De Investigación
Pyridine, 3-amino-4-((4-pyridylmethyl)amino)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Pyridine, 3-amino-4-((4-pyridylmethyl)amino)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its chemical structure and the nature of the interaction. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-4-methylpyridine: Similar in structure but with a methyl group instead of a pyridylmethylamino group.
4-(Aminomethyl)pyridine: Contains an aminomethyl group at the 4-position instead of a pyridylmethylamino group.
Uniqueness
Pyridine, 3-amino-4-((4-pyridylmethyl)amino)-, dihydrochloride is unique due to the presence of both an amino group and a pyridylmethylamino group on the pyridine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research applications.
Propiedades
Número CAS |
78070-05-0 |
|---|---|
Fórmula molecular |
C11H12N4 |
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
4-N-(pyridin-4-ylmethyl)pyridine-3,4-diamine |
InChI |
InChI=1S/C11H12N4/c12-10-8-14-6-3-11(10)15-7-9-1-4-13-5-2-9/h1-6,8H,7,12H2,(H,14,15) |
Clave InChI |
GIMWYWKTDWPTNX-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1CNC2=C(C=NC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



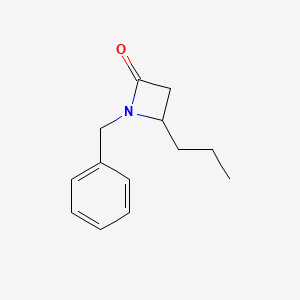

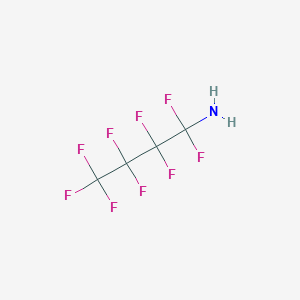

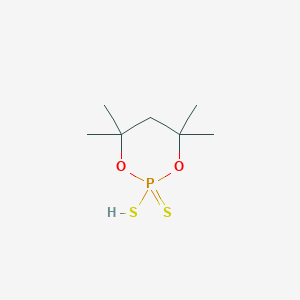

phosphane](/img/structure/B14445631.png)
silane](/img/structure/B14445632.png)
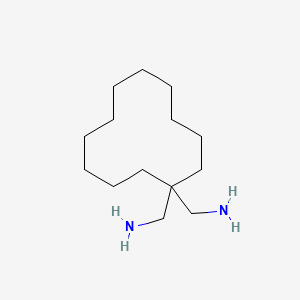
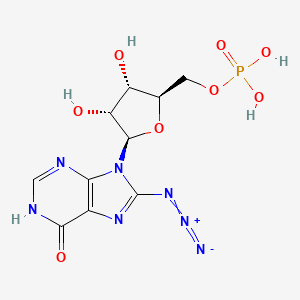
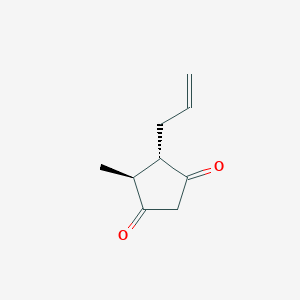
![5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(thiolan-3-yl)imidazolidine-2,4-dione](/img/structure/B14445643.png)
